S-{2-[(2,5-Dioxopyrrolidin-1-yl)amino]ethyl} dihydrogen phosphorothioate
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Overview
Description
S-{2-[(2,5-Dioxopyrrolidin-1-yl)amino]ethyl} dihydrogen phosphorothioate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a phosphorothioate group, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[(2,5-Dioxopyrrolidin-1-yl)amino]ethyl} dihydrogen phosphorothioate typically involves the reaction of 2,5-dioxopyrrolidin-1-ylamine with ethyl phosphorothioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired quality of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted products with new functional groups attached to the amino group.
Scientific Research Applications
S-{2-[(2,5-Dioxopyrrolidin-1-yl)amino]ethyl} dihydrogen phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of S-{2-[(2,5-Dioxopyrrolidin-1-yl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with specific molecular targets. The phosphorothioate group can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in proteins and nucleic acids, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Comparison: S-{2-[(2,5-Dioxopyrrolidin-1-yl)amino]ethyl} dihydrogen phosphorothioate is unique due to its phosphorothioate group, which imparts distinct chemical properties not found in the similar compounds listed above. While cetylpyridinium chloride and domiphen bromide are primarily used for their antimicrobial properties, and bis(2-ethylhexyl) terephthalate is used as a plasticizer, this compound is valued for its versatility in scientific research and potential therapeutic applications.
Properties
CAS No. |
62220-03-5 |
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Molecular Formula |
C6H11N2O5PS |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[(2,5-dioxopyrrolidin-1-yl)amino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C6H11N2O5PS/c9-5-1-2-6(10)8(5)7-3-4-15-14(11,12)13/h7H,1-4H2,(H2,11,12,13) |
InChI Key |
XQKUQHRECVGYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)NCCSP(=O)(O)O |
Origin of Product |
United States |
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